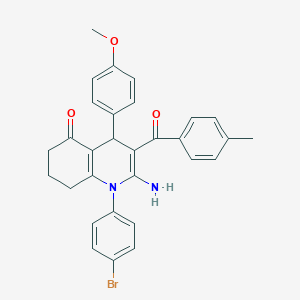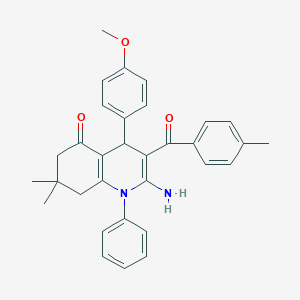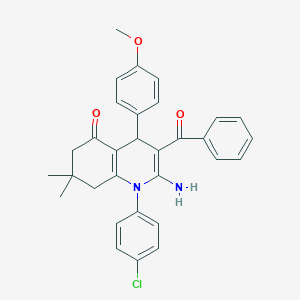![molecular formula C20H16F3N3O3S B304402 2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)
2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPS and belongs to the class of pyridine derivatives.
作用機序
The mechanism of action of EPPS is not fully understood. However, it is believed that EPPS binds to amyloid fibrils through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This binding results in the formation of a stable complex, which can be visualized using fluorescence microscopy.
Biochemical and Physiological Effects:
EPPS has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used as a non-invasive tool for imaging amyloid fibrils in vitro and in vivo. EPPS has also been shown to inhibit the aggregation of amyloid fibrils, which may have therapeutic implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using EPPS as a fluorescent probe is its high selectivity for amyloid fibrils. This allows for the specific visualization of these structures in biological systems. Another advantage is its low toxicity and non-invasive nature, which makes it an ideal tool for in vivo imaging studies.
However, there are also limitations to using EPPS. One limitation is its low quantum yield, which makes it less sensitive than other fluorescent probes. Another limitation is its limited solubility in aqueous solutions, which may affect its ability to penetrate biological membranes.
将来の方向性
There are several future directions for research on EPPS. One direction is the development of more sensitive and selective fluorescent probes for amyloid fibrils. Another direction is the optimization of EPPS synthesis methods to improve its solubility and quantum yield. Additionally, EPPS may have potential therapeutic applications for the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
合成法
The synthesis of EPPS involves the reaction of 4-ethoxyphenylhydrazine with 3,4-dioxo-2,5-pyrrolidinedione in the presence of potassium carbonate and acetic anhydride. The resulting product is then treated with 2-chloro-6-methyl-4-(trifluoromethyl)nicotinoyl chloride to obtain EPPS.
科学的研究の応用
EPPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for imaging biological systems. EPPS has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
|---|---|
分子式 |
C20H16F3N3O3S |
分子量 |
435.4 g/mol |
IUPAC名 |
2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16F3N3O3S/c1-3-29-13-6-4-12(5-7-13)26-17(27)9-16(19(26)28)30-18-14(10-24)15(20(21,22)23)8-11(2)25-18/h4-8,16H,3,9H2,1-2H3 |
InChIキー |
KALMXZXABYXUOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C)C(F)(F)F)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=C3C#N)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















